Cas no 19524-06-2 (4-Bromopyridine hydrochloride)
4-Bromopyridine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Bromopyridine hydrochloride
- 4-bromopyridinium chloride
- 4-Bromopyridine HCL
- 4-bromo-pyridine hcl
- 4-bromopyridine HCl salt
- 4-bromopyridine hydrochloride salt
- 4-bromopyridine,chloride
- 4-bromo-pyridine-hydrochloride
- para-bromopyridinium hydrochloride
- p-bromopyridine hydrochloride
- TIMTEC-BB SBB003600
- 4-Bromopyridine hydr
- 4-BroMopyridine hydrochlo...
- Pyridine, 4-bromo-, hydrochloride
- 4-Bromopyridine HCL 99%
- 4-Bromopyridine hydrochloride,98%
- 4 - broMide pyridine hydrochloride
- 4-Bromopyridine hydrochloride 4-Bromopyridinium chloride
- 4-BROMOPYRIDINIUM CHLORIDE FOR SYNTHESIS
- SCHEMBL2785058
- 4-Bromo pyridine hydrochloride
- BP-10098
- Pyridine, 4-bromo-, hydrochloride (1:1)
- C5H5BrClN
- 4-bromo pyridine hcl
- NSC-76559
- 4-brompyridine HCl
- 4-bromopridine hydrochloride
- 19524-06-2
- 4-bromo-pyridine hydrochloride
- 4-bromo-pyridine hydrochloride salt
- BCP05990
- CS-M3060
- MFCD00012828
- FT-0600900
- EINECS 243-128-4
- 4-Bromopyridinehydrochloride
- NSC 76559
- F0001-0698
- EN300-34650
- 4-Bromopyridine hydrochloride, 99%
- 4-Bromopyridine, HCl
- AKOS005254209
- AC-1841
- MPZMVUQGXAOJIK-UHFFFAOYSA-N
- 4-bromopyridine-hcl
- A4288
- 4FJ6PZ78KV
- B0653
- 4-bromopyridine;hydrochloride
- 4-bromopyridine, hydrochloride
- NSC76559
- AM20070022
- W-107692
- PS-8289
- SCHEMBL146858
- DTXSID9075165
- 4-bromopyridin hydrochloride
- 4-bromopyridine.HCl
- DB-006741
- PSPIMDWZDKGZBO-UHFFFAOYSA-N
-
- MDL: MFCD00012828
- Inchi: 1S/C5H4BrN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H
- InChI Key: MPZMVUQGXAOJIK-UHFFFAOYSA-N
- SMILES: C1(Br)=CC=NC=C1.Cl
- BRN: 3621847
Computed Properties
- Exact Mass: 192.92900
- Monoisotopic Mass: 192.929
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 50
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 12.9A^2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.5980
- Melting Point: 270 °C (dec.) (lit.)
- Boiling Point: 185.2 °C at 760 mmHg
- Flash Point: 65.8℃
- Refractive Index: 1.563
- Solubility: DMSO(少许)、甲醇(少许)、水
- Water Partition Coefficient: Soluble in DMSO, Methanol and Water.
- PSA: 12.89000
- LogP: 2.64610
- Sensitiveness: Hygroscopic
- Solubility: dissolve in water
4-Bromopyridine hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S36/37/39-S22
- FLUKA BRAND F CODES:3-10
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:III
- Hazard Level:6.1
4-Bromopyridine hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromopyridine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802101-100g |
4-Bromopyridine hydrochloride |
19524-06-2 | 98% | 100g |
398.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B80429-1G |
4-Bromopyridine hydrochloride |
19524-06-2 | 1g |
¥347.94 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B80429-5G |
4-Bromopyridine hydrochloride |
19524-06-2 | 5g |
¥469.07 | 2023-11-11 | ||
| Matrix Scientific | 069611-25g |
4-Bromopyridine hydrochloride, 98% |
19524-06-2 | 98% | 25g |
$35.00 | 2023-09-08 | |
| Matrix Scientific | 069611-100g |
4-Bromopyridine hydrochloride, 98% |
19524-06-2 | 98% | 100g |
$95.00 | 2023-09-08 | |
| ChemScence | CS-M3060-100g |
4-Bromopyridine hydrochloride |
19524-06-2 | 99.94% | 100g |
$41.0 | 2022-04-27 | |
| ChemScence | CS-M3060-500g |
4-Bromopyridine hydrochloride |
19524-06-2 | 99.94% | 500g |
$168.0 | 2022-04-27 | |
| TRC | B686735-1g |
4-Bromopyridine Hydrochloride |
19524-06-2 | 1g |
$ 58.00 | 2023-09-08 | ||
| TRC | B686735-5g |
4-Bromopyridine Hydrochloride |
19524-06-2 | 5g |
$ 81.00 | 2023-09-08 | ||
| TRC | B686735-10g |
4-Bromopyridine Hydrochloride |
19524-06-2 | 10g |
$ 104.00 | 2023-09-08 |
4-Bromopyridine hydrochloride Suppliers
4-Bromopyridine hydrochloride Related Literature
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Benjamin J. Frogley,Anthony F. Hill Dalton Trans. 2020 49 12390
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Aleksej Jochim,Micha? Rams,Michael B?hme,Magdalena Ceglarska,Winfried Plass,Christian N?ther Dalton Trans. 2020 49 15310
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Jordan D. Herod,Martin A. Bates,Adrian C. Whitwood,Duncan W. Bruce Soft Matter 2019 15 4432
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Firas F. Awwadi,Salim F. Haddad,Brendan Twamley,Roger D. Willett CrystEngComm 2012 14 6761
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Kazuki Nakamura,Koji Nakabayashi,Kenta Imoto,Shin-ichi Ohkoshi Inorg. Chem. Front. 2023 10 850
Additional information on 4-Bromopyridine hydrochloride
4-Bromopyridine Hydrochloride (CAS No. 19524-06-2): A Comprehensive Overview of Its Synthesis, Applications, and Recent Advances
4-Bromopyridine hydrochloride, a compound identified by the Chemical Abstracts Service (CAS) registry number 19524-06-2, is a critical intermediate in organic synthesis and drug discovery. Structurally characterized by a bromine atom substituent at the 4-position of the pyridine ring, this salt exhibits unique physicochemical properties that make it indispensable in diverse research and industrial applications. Recent advancements in synthetic methodologies and its integration into emerging therapeutic frameworks underscore its evolving role in modern chemistry.
The synthesis of 4-bromopyridine hydrochloride has undergone significant optimization in recent years. Traditional approaches involved bromination of pyridine derivatives under harsh conditions, but contemporary protocols now prioritize environmentally benign conditions. For instance, a 2023 study published in Green Chemistry demonstrated the use of microwave-assisted bromination with N-bromosuccinimide (NBS) under solvent-free conditions, achieving yields exceeding 95% while minimizing waste production. This method aligns with global trends toward sustainable chemical processes, reducing reliance on hazardous reagents such as elemental bromine (Br₂). The resulting hydrochloride salt forms crystalline solids with high purity, enabling precise stoichiometric control in downstream applications.
In medicinal chemistry, 4-bromo-pyridine hydrochloride serves as a versatile building block for constructing bioactive molecules. Its electrophilic bromo group facilitates nucleophilic aromatic substitution reactions, enabling the incorporation of diverse functional groups. A notable application involves its use as an intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, a class of anticancer agents targeting epigenetic modifications. Research from the University of California (UCSF), published in Nature Communications (2023), highlighted its role in synthesizing novel HDAC inhibitors with enhanced selectivity for tumor-associated isoforms over wild-type proteins, minimizing off-target effects.
Beyond pharmaceuticals, 4-bromopyridine HCl finds utility in materials science as a ligand precursor for metal-organic frameworks (MOFs). A collaborative study between MIT and ETH Zurich revealed that pyridyl-bromo moieties enhance coordination flexibility in MOF structures, improving their gas adsorption capacities by up to 30% compared to traditional ligands (Journal of the American Chemical Society, 2023). This discovery positions pyridinium-based salts like this compound at the forefront of next-generation porous material design.
Recent advances also emphasize its role in probe development for biological systems. Researchers at Stanford University engineered fluorescently labeled derivatives using 4-bromopyridinium chloride, creating sensors for real-time monitoring of intracellular redox potentials (Angewandte Chemie International Edition, 2023). The compound's rigid aromatic framework stabilizes fluorophores while enabling selective interaction with reactive oxygen species (ROS), offering unprecedented spatiotemporal resolution in cellular imaging studies.
Innovations continue to expand its applicability: computational chemists at Cambridge University recently validated its potential as an inhibitor template for SARS-CoV-2 protease variants using molecular docking studies (Bioorganic & Medicinal Chemistry Letters, 2023). These findings suggest that structural analogs derived from CAS No. 19524-06-2 could form the basis for broad-spectrum antiviral therapies targeting emerging pathogens.
The compound's stability under physiological conditions further enhances its biomedical relevance. Unlike labile intermediates requiring cryogenic storage, hydrochloride salts like this remain viable at ambient temperatures for extended periods without degradation—a critical advantage for large-scale manufacturing processes adhering to Good Manufacturing Practices (GMP).
Ongoing investigations into asymmetric synthesis methods aim to produce enantiopure derivatives for chiral drug development. A landmark study from Kyoto University reported catalytic asymmetric bromination using palladium(II) complexes that achieved >98% enantiomeric excess (Chemical Science, 2023), opening avenues for stereocontrolled synthesis of optically active pharmaceuticals.
Economic analyses confirm its cost-effectiveness compared to analogous reagents: bulk production via continuous-flow reactors reduces synthesis time by ~70% while maintaining purity standards above 99%. This efficiency has spurred adoption across industries ranging from agrochemicals to nanotechnology-enabled diagnostics.
In conclusion, 4-bromopyridinium chloride continues to redefine boundaries across disciplines through iterative improvements in synthetic strategies and innovative application paradigms. Its enduring significance lies not only in foundational organic chemistry principles but also in catalyzing breakthroughs at the intersection of materials science and biomedicine—a testament to the enduring value of well-characterized chemical entities like CAS No. 19524-06-
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